![molecular formula C13H10Cl2N2O2 B5098817 5-chloro-N-[(4-chlorophenyl)methyl]-2-nitroaniline CAS No. 330177-34-9](/img/structure/B5098817.png)
5-chloro-N-[(4-chlorophenyl)methyl]-2-nitroaniline
Vue d'ensemble
Description
5-chloro-N-[(4-chlorophenyl)methyl]-2-nitroaniline is an aromatic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a nitro group, two chlorine atoms, and an aniline moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(4-chlorophenyl)methyl]-2-nitroaniline typically involves the nitration of 5-chloro-2-nitroaniline followed by a nucleophilic substitution reaction with 4-chlorobenzyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Nitration: The nitration of 5-chloro-2-nitroaniline is performed using a mixture of concentrated sulfuric acid and nitric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Nucleophilic Substitution: The nitrated intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration and substitution reactions. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N-[(4-chlorophenyl)methyl]-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, to form corresponding quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 5-chloro-N-[(4-chlorophenyl)methyl]-2-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the original compound.
Applications De Recherche Scientifique
5-chloro-N-[(4-chlorophenyl)methyl]-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-chloro-N-[(4-chlorophenyl)methyl]-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution also allows it to modify biological macromolecules, potentially disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-2-nitroaniline: A precursor in the synthesis of 5-chloro-N-[(4-chlorophenyl)methyl]-2-nitroaniline.
4-chlorobenzyl chloride: Used in the nucleophilic substitution step of the synthesis.
2-nitroaniline: Shares the nitroaniline core structure but lacks the additional chlorine and benzyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and chlorine groups enhances its versatility in synthetic applications and potential biological effects.
Propriétés
IUPAC Name |
5-chloro-N-[(4-chlorophenyl)methyl]-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-10-3-1-9(2-4-10)8-16-12-7-11(15)5-6-13(12)17(18)19/h1-7,16H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPGWEYVTLTLTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C(C=CC(=C2)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001212195 | |
| Record name | 4-Chloro-N-(5-chloro-2-nitrophenyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001212195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330177-34-9 | |
| Record name | 4-Chloro-N-(5-chloro-2-nitrophenyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330177-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N-(5-chloro-2-nitrophenyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001212195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-chlorophenyl)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5098734.png)
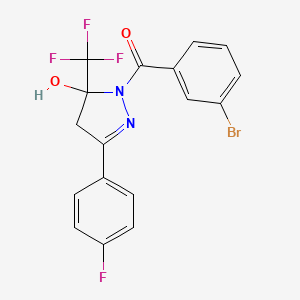
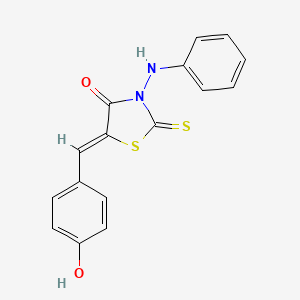
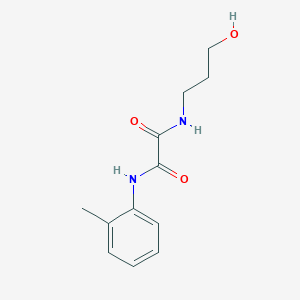
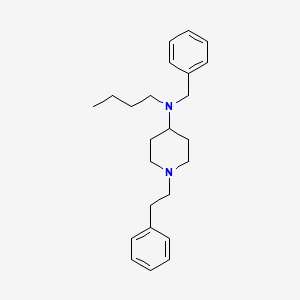
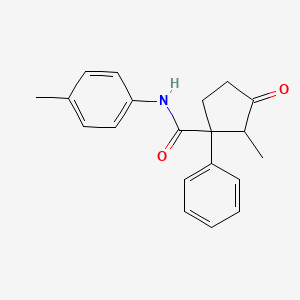
![[1-(3-phenoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5098781.png)
![5-[3-(3-nitrophenyl)-2-propen-1-ylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5098787.png)
amino]benzoyl}amino)benzoate](/img/structure/B5098806.png)
![8-CHLORO-7-(3,3-DIMETHYL-2-OXOBUTOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B5098821.png)
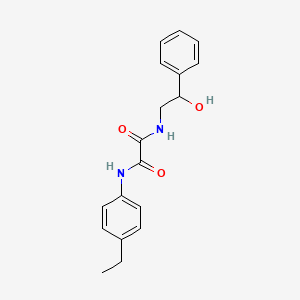
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5098835.png)
![N'-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N,N-dimethylsulfamide](/img/structure/B5098842.png)
![4-[(4-chlorobenzyl)oxy]-N-(2,3-dichlorophenyl)-3-methoxybenzamide](/img/structure/B5098854.png)
